molecular formula C12H15N3OS2 B2981935 4-propyl-N-(2-(thiophen-3-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1251603-86-7

4-propyl-N-(2-(thiophen-3-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2981935
CAS RN: 1251603-86-7
M. Wt: 281.39
InChI Key: PBNZRAONHLSNRO-UHFFFAOYSA-N
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Description

4-propyl-N-(2-(thiophen-3-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse pharmacological activities.

Scientific Research Applications

Synthesis and Biological Activities

Compounds featuring the thiadiazole moiety, similar to the one , have been synthesized using microwave-assisted techniques and investigated for various biological activities. For instance, derivatives incorporating thiadiazole and thiazole nuclei have demonstrated antimicrobial, antiurease, and antilipase activities. Some synthesized compounds showed good to moderate antimicrobial activity against tested microorganisms, with specific compounds exhibiting significant antiurease and antilipase activities (Başoğlu et al., 2013).

Anticancer Properties

The design and synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have been explored for their potential as anticancer agents. A range of these compounds were evaluated in vitro for anticancer activity against Hepatocellular carcinoma cell lines (HepG-2), with some displaying promising results. This highlights the potential therapeutic applications of thiadiazole derivatives in cancer treatment (Gomha et al., 2017).

Antimicrobial and Antioxidant Studies

Further investigations into the chemical behavior of thiadiazole derivatives have led to the synthesis of compounds with significant antimicrobial and antioxidant activities. The reaction of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have shown excellent antibacterial and antifungal properties, along with profound antioxidant potential in in vitro assays. These findings support the multifaceted applications of thiadiazole-based compounds in addressing oxidative stress and microbial infections (Raghavendra et al., 2016).

Molecular Docking and Pharmacological Evaluation

The molecular modeling and pharmacological evaluation of thiadiazole derivatives as anti-inflammatory and analgesic agents highlight the utility of these compounds in medical research. Through structure-based drug design, specific thiadiazole compounds have been identified with significant in vitro anti-inflammatory activity, comparing favorably to standard drugs like ibuprofen. These studies provide insights into the mechanism of action and specificity of thiadiazole derivatives against targeted enzymes, further emphasizing their therapeutic potential (Shkair et al., 2016).

properties

IUPAC Name

4-propyl-N-(2-thiophen-3-ylethyl)thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS2/c1-2-3-10-11(18-15-14-10)12(16)13-6-4-9-5-7-17-8-9/h5,7-8H,2-4,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNZRAONHLSNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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